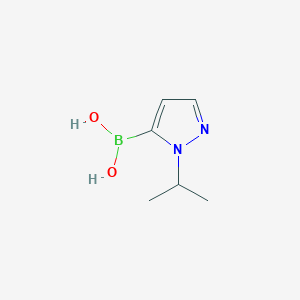

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid

説明

Synthesis and Structural Characterization

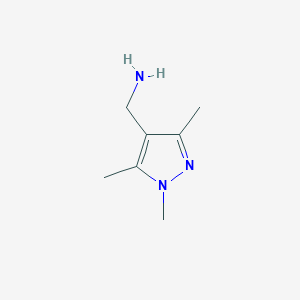

The synthesis of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, which are closely related to the compound of interest, "(1-Isopropyl-1H-pyrazol-5-yl)boronic acid", involves a two-step process starting from 1-alkyl-1H-4-bromopyrazoles. The first step is sequential lithiation followed by silylation or germylation, and the second step is lithiation followed by boronation. The presence of water can activate the Si–H bond due to the boron Lewis acid center, leading to various products depending on the starting material's structure. This synthesis pathway is characterized by 1H and 13C NMR spectroscopy and X-ray crystallography, providing insights into the molecular structure of the resulting boronic acids .

Chemical Reactions Analysis

The study of the synthesis of 1,5-disubstituted-1H-pyrazoles reveals that 5-hydroxy-1H-pyrazoles can be transformed into trifluoromethane sulfonates, which then undergo Suzuki coupling with various boronic acids. This process yields a range of products, including aryl, heteroaryl, and alkenyl boronic acids, with moderate to excellent yields. The resulting 1,5-disubstituted-1H-pyrazoles can have their ester groups further modified through selective hydrolysis or conversion to dicarboxylic acid derivatives, followed by selective mono-esterification. This demonstrates the versatility of boronic acids in chemical reactions, particularly in the context of Suzuki coupling, which is a pivotal reaction for creating carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized boronic acids are inferred from their characterization techniques. NMR spectroscopy provides information on the chemical environment of the atoms within the molecule, while X-ray crystallography offers a detailed view of the molecular structure. These techniques are essential for understanding the reactivity and stability of boronic acids, as well as their potential applications in organic synthesis and medicinal chemistry. The presence of substituents on the pyrazole ring, such as silyl or germyl groups, can significantly influence the properties of the boronic acids, including their solubility, boiling point, melting point, and reactivity in various chemical reactions .

科学的研究の応用

Pyrazolylboronic acids and their derivatives are significant in the realm of chemical research due to their versatility and application in creating complex molecular structures. These compounds serve as pivotal intermediates in the synthesis of various heterocyclic compounds, which are essential for medicinal and agricultural developments.

Role in Heterocyclic Compound Synthesis

One of the primary applications of pyrazolylboronic acids, such as (1-Isopropyl-1H-pyrazol-5-yl)boronic acid, is in the synthesis of polypyrazolates. These are crucial for the development of heavier group 13 and 14 element analogs, which have shown promise in creating novel compounds with potential pharmaceutical applications (Muñoz-Hernández & Montiel-Palma, 2009). The research illustrates the comprehensive study and application of polypyrazolylgallates and their complexes with transition metals, highlighting the significance of pyrazolylboronic acid derivatives in advancing the field of inorganic chemistry.

Advancements in Drug Discovery

Boronic acids, including pyrazolylboronic acid derivatives, have been recognized for their increasing incorporation into medicinal chemistry. The past two decades have seen a surge in the discovery and development of boronic acid drugs, with several compounds approved for clinical use by regulatory agencies. These developments underscore the role of boronic acids in enhancing drug potency and improving pharmacokinetics, offering new pathways for therapeutic intervention (Plescia & Moitessier, 2020).

Application in Chemical Sensing

Boronic acid derivatives, including those based on pyrazole, have been extensively explored for their use in chemical sensors. These sensors leverage the unique ability of boronic acids to bind covalently and reversibly to polyols and Lewis bases, facilitating the development of selective and sensitive detection systems for carbohydrates, catecholamines, ions, and hydrogen peroxide. The dual recognition sites of certain boronic acid sensors enhance their binding affinity and selectivity, demonstrating the potential of pyrazolylboronic acid derivatives in creating advanced sensing technologies (Bian et al., 2019).

Safety And Hazards

特性

IUPAC Name |

(2-propan-2-ylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-5(2)9-6(7(10)11)3-4-8-9/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQOGZHKBNANKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopropyl-1H-pyrazol-5-yl)boronic acid | |

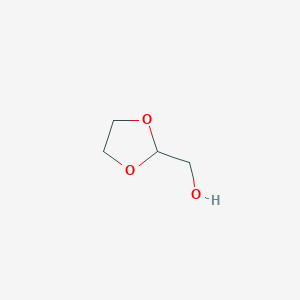

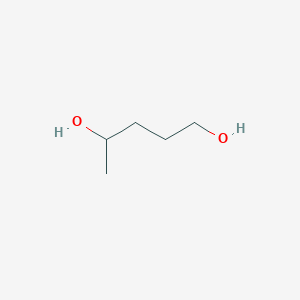

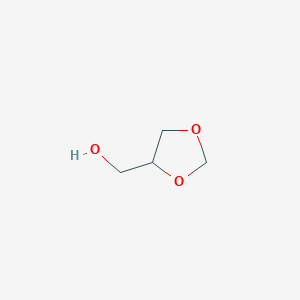

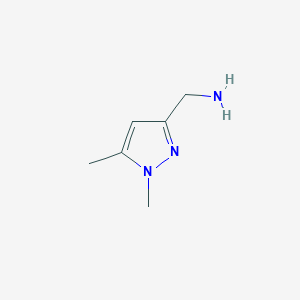

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)